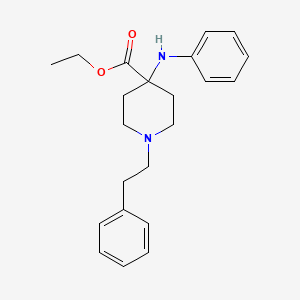
Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C16H15FO4. This compound is a derivative of benzoic acid and features a fluorine atom, a methoxy group, and a phenylmethyl ether group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate typically involves the esterification of 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzoic acid.
Reduction: Formation of 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atom and methoxy groups contribute to its reactivity and binding affinity with enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-fluoro-4-methoxybenzoate: Similar structure but lacks the phenylmethyl ether group.
Methyl 4-fluoro-3-methoxybenzoate: Similar structure with different positioning of the fluorine and methoxy groups.
Methyl 3-fluoro-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate is unique due to the presence of the phenylmethyl ether group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and synthetic pathways.
Eigenschaften
Molekularformel |
C16H15FO4 |
|---|---|
Molekulargewicht |
290.29 g/mol |
IUPAC-Name |
methyl 3-fluoro-4-methoxy-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H15FO4/c1-19-15-13(17)8-12(16(18)20-2)9-14(15)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
XTNYGIQYUUTCEV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1F)C(=O)OC)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Isopropoxy-5-aminobenzo[b]thiophene-2-carboxamide](/img/structure/B8324581.png)




![[2,4']Bithiazol-2'-ylmethanol](/img/structure/B8324616.png)

![2-(2-Methyl-1,3-thiazol-4-yl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B8324631.png)

![2,7-dihydro-3H-imidazo[1,2-c][1,3]thiazol-5-one](/img/structure/B8324640.png)
